2-(3-Methoxyphenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUWUSPXYGGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311048 | |
| Record name | 2-(3-Methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32017-77-9 | |
| Record name | 2-(3-Methoxyphenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxystyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, (3-methoxyphenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ER773919C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 3 Methoxyphenyl Oxirane and Its Derivatives
Epoxidation Reactions for Oxirane Ring Formation
The formation of the oxirane ring is a key transformation in the synthesis of 2-(3-methoxyphenyl)oxirane. This is typically achieved by the epoxidation of the corresponding alkene, 3-vinylanisole. Both stereoselective and non-stereoselective methods are well-established for this purpose.
Asymmetric Epoxidation Approaches
Asymmetric epoxidation methods are crucial for obtaining enantiomerically pure or enriched this compound, which is often essential for its application in the synthesis of chiral molecules.
One of the effective methods for the asymmetric epoxidation of alkenes is the use of chiral dioxiranes generated in situ from a chiral ketone and a powerful oxidant. The Shi epoxidation is a prominent example of this approach. sigmaaldrich.com This method utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the primary oxidant. sigmaaldrich.comwikipedia.org The reaction is thought to proceed through a chiral dioxirane intermediate that transfers an oxygen atom to the alkene in a stereoselective manner. wikipedia.org
The reaction is typically carried out at a controlled temperature, often around 0°C, and under basic pH conditions (pH > 10), which helps to minimize the decomposition of the catalyst and favors the catalytic cycle. wikipedia.org The stereochemical outcome of the epoxidation is dictated by the chiral environment created by the catalyst, which directs the oxygen transfer to one face of the alkene. For styrenes and related compounds, this method can provide high enantiomeric excesses. wikipedia.org
Table 1: Asymmetric Epoxidation of Styrene (B11656) Derivatives using a Shi-type Catalyst
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Styrene | Fructose-derived ketone | Oxone | CH3CN/DMM/Buffer | 0 | 85 | 92 (R) |
| 2 | 4-Methoxystyrene | Fructose-derived ketone | Oxone | CH3CN/DMM/Buffer | 0 | 88 | 94 (R) |
| 3 | 3-Chlorostyrene | Fructose-derived ketone | Oxone | CH3CN/DMM/Buffer | 0 | 82 | 90 (R) |
Data is illustrative and based on results for structurally similar compounds.
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound, this can be achieved through the lipase-catalyzed hydrolysis of a related racemic ester. Lipases are enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester at a much faster rate than the other. almacgroup.com
This process typically involves the synthesis of a racemic ester derivative of a precursor to this compound. This racemic ester is then subjected to hydrolysis in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). One enantiomer of the ester is hydrolyzed to the corresponding alcohol, leaving the unreacted ester enriched in the other enantiomer. The separated alcohol and ester can then be converted to the respective enantiomers of this compound. The efficiency of the resolution is determined by the enantioselectivity of the lipase. almacgroup.com
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Aryl Alkanoic Acid Esters
| Entry | Substrate | Lipase | Solvent | Conversion (%) | ee_substrate (%) | ee_product (%) |
|---|---|---|---|---|---|---|
| 1 | Ethyl 3-phenylbutanoate | Pseudomonas cepacia | Buffer/Toluene | 48 | >99 (R) | 96 (S) |
| 2 | Ethyl 3-(4-chlorophenyl)butanoate | Candida antarctica B | Buffer/Toluene | 50 | >99 (R) | >99 (S) |
| 3 | Ethyl 3-(2-methoxyphenyl)butanoate | Pseudomonas fluorescens | Buffer/Toluene | 45 | 98 (R) | 95 (S) |
Data is illustrative and based on results for structurally similar compounds.
The hydrolytic kinetic resolution (HKR) of terminal epoxides using Jacobsen's catalyst is a highly efficient method for obtaining enantiomerically enriched epoxides and 1,2-diols. sigmaaldrich.com Jacobsen's catalyst is a chiral salen-cobalt(III) complex that catalyzes the enantioselective ring-opening of a racemic epoxide with water. youtube.com
In this process, one enantiomer of the racemic this compound reacts preferentially with water to form the corresponding 1-(3-methoxyphenyl)ethane-1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer. youtube.com The reaction is known for its remarkable enantioselectivity, often yielding both the unreacted epoxide and the diol product with very high enantiomeric excess (>98% ee). sigmaaldrich.com The catalyst loading can be kept low, and the reaction conditions are generally mild. youtube.com
Table 3: Hydrolytic Kinetic Resolution of Terminal Epoxides with Jacobsen's Catalyst
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee_epoxide (%) | ee_diol (%) |
|---|---|---|---|---|---|---|
| 1 | Styrene oxide | 0.5 | 12 | 52 | >99 (R) | >99 (S) |
| 2 | Propylene oxide | 0.2 | 8 | 50 | >99 (S) | >99 (R) |
| 3 | Epichlorohydrin (B41342) | 0.4 | 10 | 51 | >99 (R) | >99 (S) |
Data is illustrative and based on results for structurally similar compounds.
Traditional Epoxidation Reagents and Conditions
For applications where a racemic mixture of this compound is sufficient, traditional epoxidation methods offer a straightforward and cost-effective synthetic route.
The epoxidation of alkenes using peroxy acids is a classic and widely used method for the synthesis of oxiranes. Meta-chloroperbenzoic acid (m-CPBA) is a common and effective reagent for this transformation. masterorganicchemistry.comleah4sci.com The reaction of 3-vinylanisole with m-CPBA proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. masterorganicchemistry.com This results in the syn-addition of the oxygen atom to the alkene, meaning that both C-O bonds of the epoxide are formed on the same face of the original double bond. masterorganicchemistry.com
The reaction is typically carried out in a chlorinated solvent such as dichloromethane (CH2Cl2) at or below room temperature. ysu.edu The reaction is generally clean and provides good yields of the corresponding epoxide. As this method does not involve a chiral catalyst, the product, this compound, is obtained as a racemic mixture. masterorganicchemistry.com
Table 4: Epoxidation of Alkenes using m-CPBA
| Entry | Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Styrene | Dichloromethane | 25 | 4 | 92 |
| 2 | Cyclohexene | Chloroform | 25 | 3 | 95 |
| 3 | 1-Octene | Dichloromethane | 0-25 | 6 | 85 |
Data is illustrative and based on results for structurally similar compounds.
Epoxidation of Corresponding Olefinic Precursors
The primary and most direct method for synthesizing this compound is through the epoxidation of its corresponding olefin precursor, 3-vinylanisole. This transformation involves the conversion of the carbon-carbon double bond of the vinyl group into a three-membered oxirane ring. The various methods detailed above, including oxidation with hydrogen peroxide systems, peroxydisulfates, and peroxy acids, are all applicable to this precursor to yield the target epoxide.
Synthesis of Racemic this compound Intermediates
Synthesis of Racemic Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate
A related and synthetically important intermediate is methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. Note the substitution pattern is at the para-position (4-methoxy) rather than the meta-position. This compound is typically synthesized via the epoxidation of methyl p-methoxycinnamate. evitachem.comchemicalbook.com The Darzens condensation is a classic method for this type of transformation, involving the reaction of an α-haloester with a carbonyl compound (in this case, p-anisaldehyde) in the presence of a base to form a glycidic ester.
Modern approaches often involve the direct epoxidation of the cinnamate precursor using an oxidizing agent. The process begins with the synthesis of methyl p-methoxycinnamate, which can then be treated with an epoxidizing agent like hydrogen peroxide in the presence of a base to yield the racemic oxirane. evitachem.com This racemic mixture can be a precursor for further resolutions to obtain specific enantiomers. google.com
Derivatization Strategies for this compound
The strained three-membered ring of this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles, which is the primary strategy for its derivatization. libretexts.org The regioselectivity of the ring-opening depends on the reaction conditions (acidic or basic).
Under basic or nucleophilic conditions , the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the oxirane ring. For this compound, this is the terminal methylene carbon. This results in the formation of a primary alcohol after workup. libretexts.orgmasterorganicchemistry.com
Nucleophiles: Hydroxides (HO⁻), alkoxides (RO⁻), Grignard reagents (R-MgX), organolithium reagents (R-Li), and amines (RNH₂). masterorganicchemistry.com
Under acid-catalyzed conditions , the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds are weakened, and the ring begins to open. The nucleophile then attacks the more substituted carbon atom (the benzylic carbon), which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgnih.gov
Conditions: Aqueous acid (e.g., H₂SO₄) or anhydrous hydrogen halides (e.g., HBr).
This reactivity allows for the introduction of a wide range of functional groups, leading to diverse derivatives such as diols, amino alcohols, and ether alcohols.
Table 2: Regioselectivity of Ring-Opening Derivatization of this compound
| Conditions | Mechanism | Site of Nucleophilic Attack | Product Type (Example Nucleophile) |
|---|---|---|---|
| Basic/Nucleophilic | Sₙ2 | Less substituted carbon (CH₂) | Primary Alcohol (e.g., from R-MgX) |
| Acid-Catalyzed | Sₙ1-like | More substituted carbon (Benzylic CH) | Secondary Alcohol (e.g., from H₂O/H⁺) |
Synthesis of Chiral Tertiary α-Hydroxy Aldehydes and Acids from Oxiranes
The conversion of oxiranes, such as this compound, into chiral tertiary α-hydroxy aldehydes and acids represents a valuable transformation, yielding highly functionalized building blocks for further synthesis.
α-Hydroxy Aldehydes
A plausible synthetic route to α-hydroxy aldehydes from epoxides involves a two-step process: isomerization of the epoxide to a ketone, followed by a one-carbon homologation. The isomerization of epoxides to carbonyl compounds can be catalyzed by various reagents, including Lewis acids or palladium complexes. researchgate.net For an aryloxirane like this compound, this would likely yield an α-aryl ketone.
α-Hydroxy Acids
The direct oxidation of an oxirane ring to an α-hydroxy acid is another important transformation. A method has been reported for the synthesis of F-alkyl α-hydroxy acids through a nitric acid ring-opening oxidative reaction of F-alkyl oxiranes. africaresearchconnects.com Applying this principle to this compound would involve reacting the epoxide with an oxidizing agent that facilitates both the opening of the oxirane ring and the oxidation of the adjacent carbon.
The table below summarizes representative transformations of epoxides to α-hydroxy carbonyl compounds, illustrating the types of reagents and conditions that could be adapted for this compound.
| Starting Epoxide | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Various Epoxides | IBX, β-cyclodextrin, water | α-Hydroxyketones | Good |
| Functionalized Epoxides | MoO₂Cl₂ (catalyst), Methanol | α-Alkoxy ketones | Not specified |
| F-alkyl oxiranes | Nitric acid | F-alkyl α-hydroxy acids | Not specified |
Formation of Oxirane-2,2-dicarboxamides via Oxidation
The synthesis of oxirane-2,2-dicarboxamides through the direct oxidation of a substituted oxirane like this compound is not a commonly reported transformation in the scientific literature. Standard epoxidation methods, such as those using peroxy acids, are employed to form oxiranes from alkenes. wikipedia.org The subsequent oxidation of the oxirane ring itself to introduce two carboxamide functionalities at one of the carbon atoms is a challenging transformation that is not well-documented.
The reactivity of the oxirane ring is dominated by ring-opening reactions due to its inherent strain. lumenlearning.com These reactions typically proceed via nucleophilic attack at one of the carbon atoms of the ring. Direct oxidation of the C-H bonds of the oxirane ring without ring cleavage would require highly specific and selective reagents and conditions that have not been described in the context of forming oxirane-2,2-dicarboxamides.
Given the lack of available literature on this specific synthetic methodology, no data table of research findings can be provided. Further research would be required to explore the feasibility of such a transformation.
Preparation of Epoxy Derivatives of Fused Heterocycles (e.g., isoindole-1,3-dione)
The preparation of epoxy derivatives of fused heterocycles can be achieved through the reaction of an epoxide with a suitable heterocyclic nucleophile. A relevant example is the synthesis of N-substituted phthalimides, which are derivatives of isoindole-1,3-dione.
The synthesis of N-(2,3-epoxypropyl)phthalimide is typically achieved by the reaction of phthalimide with epichlorohydrin under basic conditions. guidechem.com This reaction proceeds via a nucleophilic substitution where the phthalimide anion attacks the terminal carbon of epichlorohydrin.
A similar strategy can be envisioned for the reaction of this compound with the potassium salt of phthalimide. The phthalimide anion would act as a nucleophile, attacking one of the carbon atoms of the oxirane ring. In the case of an unsymmetrical epoxide like this compound, the reaction's regioselectivity is a key consideration. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide in an SN2-type mechanism. libretexts.org This would lead to the formation of 2-(2-hydroxy-2-(3-methoxyphenyl)ethyl)isoindoline-1,3-dione.
The table below presents data on the synthesis of N-substituted phthalimides from various starting materials, illustrating the general conditions for such reactions.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Potassium Phthalimide, Epichlorohydrin | 120°C, 5 hours | N-(2,3-epoxypropyl)phthalimide | 80% |
| Potassium Phthalimide, Epibromohydrin | DMF, 35-40°C, 5 hours | N-(2,3-epoxypropyl)phthalimide | 79% |
| Phthalimide, R-Glycidol | Triphenylphosphine, DEAD, THF, rt, 18 hours | Chiral N-(2,3-epoxypropyl)phthalimide | 72% |
Synthesis of Vinyloxiranes
Vinyloxiranes are valuable synthetic intermediates, and their synthesis from substituted oxiranes is a plausible transformation. thieme-connect.com One potential route for converting an oxirane like this compound into a vinyloxirane is through an elimination reaction. This would likely involve a two-step process: ring-opening of the epoxide to introduce a suitable leaving group, followed by a base-induced elimination.
For instance, the reaction of this compound with a hydrogen halide (H-X) would lead to the formation of a halohydrin. Subsequent treatment with a strong, non-nucleophilic base could then induce an E2 elimination to form the corresponding vinyloxirane. The regioselectivity of the initial ring-opening and the stereochemistry of the elimination would be critical factors in determining the final product.
Another approach involves the isomerization of epoxides to allylic alcohols, which can be achieved using strong bases such as lithium amides. wikipedia.org The resulting allylic alcohol can then be converted into a vinyloxirane. This could be accomplished by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by an intramolecular SN2 reaction where the alkoxide, formed by deprotonation of a nearby hydroxyl group or by an external base, displaces the leaving group to form the new oxirane ring.
The table below provides examples of synthetic routes to vinyloxiranes, highlighting the diversity of methods available for their preparation.
| Starting Material | Reagents and Conditions | Vinyloxirane Product | Yield |
|---|---|---|---|
| Epoxy aldehyde | Wittig or Horner-Wadsworth-Emmons reagents | Vinyloxirane | Varies |
| Enone | Diazomethane | Bis-vinyloxirane | Moderate to good |
| Aldehyde | Allylic sulfur ylide | trans-Vinyloxirane | Varies |
Reactivity and Reaction Mechanisms of 2 3 Methoxyphenyl Oxirane
Oxirane Ring-Opening Reactions
The high reactivity of the oxirane ring in 2-(3-Methoxyphenyl)oxirane is primarily due to its significant ring strain, a combination of angle and torsional strain. chemistrysteps.com This inherent instability drives the ring-opening reactions when subjected to various nucleophiles, even though an alkoxide is typically a poor leaving group. chemistrysteps.commasterorganicchemistry.com The reaction mechanisms can proceed through either an SN1 or SN2 pathway, largely dependent on the nature of the nucleophile and the reaction conditions. libretexts.org
The nucleophilic attack on the epoxide ring of this compound can be categorized into two main mechanistic pathways: SN2 and a hybrid SN1/SN2 mechanism, often dictated by whether the reaction occurs under basic/neutral or acidic conditions. aakash.ac.inbyjus.com
Under basic or neutral conditions, a strong nucleophile attacks one of the carbon atoms of the oxirane ring. masterorganicchemistry.com This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack, characteristic of an SN2 reaction. youtube.com The driving force for this reaction is the relief of the high ring strain (approximately 13 kcal/mol). chemistrysteps.commasterorganicchemistry.com The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.com For this compound, this would be the terminal methylene carbon. The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.com
In acidic conditions, the oxygen atom of the epoxide is first protonated by the acid, creating a better leaving group (a hydroxyl group). libretexts.orgbyjus.com This protonation activates the epoxide for nucleophilic attack. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 reactions. aakash.ac.inbyjus.com While the attack still occurs from the backside, leading to anti-addition, the regioselectivity is different from that under basic conditions. khanacademy.org The nucleophile preferentially attacks the more substituted carbon atom, which in the case of this compound is the benzylic carbon. libretexts.org This preference is due to the greater stabilization of the partial positive charge that develops on the more substituted carbon in the transition state. aakash.ac.inbyjus.com
The stereochemistry of the reaction is consistently anti-addition, meaning the nucleophile and the resulting hydroxyl group will be on opposite sides of the carbon-carbon bond, leading to trans products. chemistrysteps.com
Table 1: Regioselectivity of Nucleophilic Attack on this compound
| Reaction Condition | Attacking Nucleophile | Site of Attack | Mechanism |
| Basic/Neutral | Strong (e.g., RO⁻, RS⁻, N₃⁻) | Less substituted carbon (C2) | SN2 |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon (C1) | SN1-like |
The reaction of oxiranes with thiophenols provides a classic example of nucleophilic ring-opening. In the case of a related compound, methyl trans-3-(4-methoxyphenyl)glycidate, the reaction with various substituted thiophenols has been shown to be highly dependent on solvent and temperature. rsc.org At room temperature in the absence of a catalyst, the reaction favors the trans-opening product, which corresponds to an SN2 attack at the less substituted carbon, resulting in the erythro-isomer as the major product. rsc.org This suggests that under these conditions, the thiophenol attacks the less sterically hindered carbon, leading to a predictable stereochemical outcome with inversion of configuration at the reaction center.
However, at higher temperatures, the formation of the cis-opening product (threo-isomer) becomes predominant. rsc.org In dipolar aprotic solvents, a regioisomer resulting from attack at the more substituted carbon can also be formed, with its yield increasing with the electron-donating ability of the substituents on the thiophenol. rsc.org
For this compound, under base-catalyzed conditions, the thiophenolate anion, a strong nucleophile, would be expected to attack the less hindered terminal carbon in an SN2 fashion. researchgate.net This would result in the formation of a thioether with a secondary alcohol, with a defined stereochemistry if the starting epoxide is chiral.
Table 2: Expected Products from the Reaction of (R)-2-(3-Methoxyphenyl)oxirane with Thiophenol
| Condition | Major Product | Stereochemistry | Regiochemistry |
| Basic (e.g., NaSPh) | (R)-1-(3-methoxyphenyl)-2-(phenylthio)ethan-1-ol | Inversion at C2 | Attack at the less substituted carbon |
| Acidic (e.g., H⁺) | (R)-2-(3-methoxyphenyl)-2-(phenylthio)ethan-1-ol | Inversion at C1 | Attack at the more substituted (benzylic) carbon |
In the case of an oxirane-2,2-dicarboxamide, the presence of two amide groups at the C2 position would significantly influence the reactivity. These electron-withdrawing groups would make the C2 carbon more electrophilic. However, they would also introduce significant steric hindrance. In a reaction with an amine, it is likely that the nucleophilic attack would still occur at the less sterically hindered carbon, which would be the C3 bearing the 3-methoxyphenyl (B12655295) group, especially under neutral or basic conditions. The reaction would result in the formation of a β-amino alcohol derivative with the amino group attached to the C3 carbon. The stereochemistry of the reaction would be expected to proceed with inversion of configuration at the site of attack.
The reaction of epoxides, particularly α,β-unsaturated epoxy ketones (chalcone epoxides), with hydrazine and its derivatives is a known method for the synthesis of 4-hydroxy-4,5-dihydropyrazoles, also known as hydroxypyrazolines. researchgate.net The reaction is initiated by the nucleophilic attack of hydrazine on the oxirane ring. researchgate.net In the context of this compound, which lacks the activating carbonyl group of chalcone (B49325) epoxides, the reaction would likely proceed through a direct nucleophilic ring-opening of the epoxide.
The initial step would involve the attack of a nitrogen atom of hydrazine on one of the epoxide carbons. Under neutral or basic conditions, this attack would preferentially occur at the less substituted carbon atom. This ring-opening would be followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carbon bearing the hydroxyl group (or a derivative thereof), leading to the formation of the five-membered pyrazoline ring. Quantum mechanical calculations on the reduction of epoxides with hydrazine suggest that the reaction is primarily governed by the epoxide ring-opening, which is initiated by a hydrogen transfer from the hydrazine. utexas.edu
The synthesis of 2-amino-3-hydroxypropanoates from epoxides is a valuable transformation in organic synthesis. This can be achieved through the ring-opening of a suitable epoxide precursor with an amine or an amine equivalent. For instance, the regioselective ring-opening of N-protected (aziridin-2-yl)methylphosphonates, which can be derived from epoxides, with nucleophiles is a strategy to synthesize functionalized 2-amino-3-hydroxypropylphosphonates. mdpi.com
A more direct approach involving this compound would be the reaction with an amine. The regioselectivity of this aminolysis would again depend on the reaction conditions. Under neutral or basic conditions, the amine would attack the less hindered terminal carbon of the oxirane ring. This SN2 reaction would lead to the formation of a 1-amino-3-(3-methoxyphenyl)propan-2-ol derivative. If the goal is to obtain a 2-amino-3-hydroxypropanoate structure, a different starting epoxide, such as a glycidic ester, would be required. For example, the reaction of methyl trans-3-(4-methoxyphenyl)glycidate with amines would lead to β-amino, α-hydroxy esters. researchgate.net
In the case of this compound, a two-step sequence could be envisioned where the epoxide is first opened with a cyanide nucleophile to introduce a carbon atom, followed by reduction of the nitrile and hydrolysis to form the desired 2-amino-3-hydroxypropanoic acid derivative.
Acid-Catalyzed Ring Opening and Rearrangements of this compound
The reactivity of epoxides, including this compound, is dominated by ring-opening reactions that relieve the inherent strain of the three-membered ring. In the presence of acid catalysts, the epoxide oxygen is protonated, rendering the ring more susceptible to nucleophilic attack and rearrangement. The nature of the products formed is highly dependent on the reaction conditions and the structure of the epoxide.
Mechanistic Insights into Acid-Catalyzed Hydrolysis to Diols
The acid-catalyzed hydrolysis of epoxides is a fundamental reaction that yields 1,2-diols, also known as vicinal diols. libretexts.orgchemguide.co.uk For an asymmetrically substituted epoxide like this compound, the reaction proceeds with high regioselectivity.
The mechanism is initiated by the protonation of the epoxide oxygen by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous acidic solutions. libretexts.orgchemguide.co.uk This protonation creates a good leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. The subsequent step involves the attack of a water molecule on one of the electrophilic carbons of the protonated epoxide.
The regioselectivity of the nucleophilic attack is a key aspect of this mechanism. The attack of water occurs preferentially at the more substituted carbon atom (the benzylic carbon in the case of this compound). This preference is attributed to the electronic stabilization of the partial positive charge that develops at this carbon in the transition state. The methoxy (B1213986) group on the phenyl ring, being at the meta position, has a less direct electronic influence than if it were at the ortho or para position, but the benzylic position is still significantly stabilized by the aromatic ring through resonance. This results in a transition state with considerable carbocationic character, often described as a hybrid between an Sₙ1 and Sₙ2 mechanism. libretexts.orgchemguide.co.uk
The nucleophilic attack occurs from the side opposite to the protonated epoxide oxygen, leading to an inversion of configuration at the carbon atom being attacked. This results in the anti-addition of the two hydroxyl groups. The final step of the mechanism is the deprotonation of the resulting oxonium ion by a water molecule to yield the neutral 1,2-diol and regenerate the acid catalyst. libretexts.orgchemguide.co.uk
Table 1: Key Mechanistic Steps in the Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Intermediate/Transition State |
| 1 | Protonation of the epoxide oxygen | Protonated epoxide |
| 2 | Nucleophilic attack by water | Transition state with partial positive charge on the benzylic carbon |
| 3 | Deprotonation | Oxonium ion |
1,2-Hydrogen Migration Leading to Carbonyl Compounds
Under acidic conditions, particularly in the absence of a strong nucleophile, epoxides can undergo rearrangement to form carbonyl compounds. This transformation involves a 1,2-hydride shift, a type of carbocation rearrangement.
Similar to the hydrolysis mechanism, the reaction is initiated by the protonation of the epoxide oxygen. The subsequent cleavage of a carbon-oxygen bond can lead to the formation of a carbocation at the more substituted carbon. For this compound, this would be the benzylic carbon. If a hydrogen atom is present on the adjacent carbon, it can migrate with its pair of bonding electrons to the carbocationic center. This 1,2-hydride shift results in the formation of a more stable carbocation, which is then stabilized by resonance with the adjacent oxygen atom (an oxonium ion). Deprotonation of this intermediate yields the final carbonyl compound. In the case of this compound, this rearrangement would lead to the formation of 2-(3-methoxyphenyl)acetaldehyde.
The driving force for this rearrangement is the formation of a more stable carbocation intermediate and the subsequent formation of a stable carbonyl group.
Meinwald Rearrangement Applications
The acid-catalyzed rearrangement of epoxides to carbonyl compounds is known as the Meinwald rearrangement. researchgate.net This reaction is a powerful tool in organic synthesis for the conversion of epoxides into aldehydes or ketones. The Meinwald rearrangement can be promoted by both Brønsted and Lewis acids.
For aryl-substituted epoxides such as this compound, the Meinwald rearrangement typically proceeds through the formation of a benzylic carbocation intermediate, followed by a 1,2-hydride shift to yield the corresponding aldehyde. The choice of acid catalyst can influence the reaction's efficiency and selectivity. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are often employed to promote this rearrangement under milder conditions than strong Brønsted acids. researchgate.net
The synthetic utility of the Meinwald rearrangement is significant, as it provides a direct route from alkenes (via epoxidation) to valuable carbonyl compounds. The regioselectivity of the rearrangement is dictated by the migratory aptitude of the substituents on the epoxide ring and the relative stability of the possible carbocation intermediates. In the case of this compound, the migration of a hydride is generally favored, leading to the formation of an aldehyde.
Table 2: Products of Meinwald Rearrangement for Substituted Styrene (B11656) Oxides
| Epoxide | Major Carbonyl Product |
| Styrene oxide | Phenylacetaldehyde |
| This compound | 2-(3-Methoxyphenyl)acetaldehyde |
| 2-Methyl-2-phenyloxirane | 2-Phenylpropanal |
Electron-Transfer Induced Ring Opening
In addition to acid-catalyzed reactions, the ring of this compound can be opened through electron-transfer processes. These reactions are typically initiated by photochemical or chemical single-electron transfer (SET) and proceed through radical ion intermediates.
C-C Cleavage and Trapping of Intermediates
Under single-electron transfer conditions, epoxides can undergo cleavage of the carbon-carbon bond. This mode of reactivity is distinct from the more common C-O bond cleavage observed in acid-catalyzed reactions. The C-C bond cleavage is facilitated by the formation of a radical cation intermediate.
The process is typically initiated by a photosensitizer that, upon excitation, accepts an electron from the epoxide. For an aryl-substituted epoxide, the electron is usually donated from the aromatic ring, leading to a radical cation. The strain of the three-membered ring can then be relieved by the cleavage of the C-C bond, resulting in the formation of a new radical cation intermediate. This intermediate can be trapped by various nucleophiles, leading to the formation of new C-O or C-N bonds, for example. The regioselectivity of the trapping reaction is influenced by the distribution of charge and spin in the radical cation intermediate.
Spiro-Dioxolane Formation in α-Epoxyketones
While not directly involving this compound, the electron-transfer induced ring opening of α-epoxyketones provides a relevant example of the fate of the intermediates formed from C-C cleavage. In the presence of a carbonyl compound, such as cyclohexanone, the radical cation intermediate generated from the C-C bond cleavage of an α-epoxyketone can be trapped to form a spiro-dioxolane. nih.gov
This reaction demonstrates the synthetic potential of electron-transfer induced C-C cleavage of epoxides. The radical cation intermediate acts as a reactive species that can participate in cycloaddition reactions. The stereospecificity observed in some of these reactions suggests a concerted or near-concerted mechanism for the trapping of the intermediate. nih.gov This type of transformation highlights a less common but synthetically valuable reactivity pattern of the epoxide functional group.
Oxidation Reactions of this compound
Conversion to Carboxylic Acids
The oxidation of epoxides can lead to various products, and the formation of carboxylic acids often involves cleavage of the carbon-carbon bond of the epoxide ring. For aryl-substituted epoxides like this compound, this transformation can be complex. One plausible pathway involves the oxidative cleavage of the epoxide.
Research on the oxidation of styrene, a structural analog, on oxygen-covered gold surfaces (Au(111)) has shown that it can yield a mixture of products including styrene epoxide, benzoic acid, and benzeneacetic acid. acs.org The formation of benzoic acid involves the cleavage of the Cα-Cβ bond of the original styrene molecule. This suggests that under specific oxidative conditions, the epoxide ring of this compound could be cleaved to ultimately form 3-methoxybenzoic acid.
The mechanism for such a conversion would likely proceed through initial ring-opening to form an aldehyde intermediate. For instance, rearrangement of the epoxide can yield an aldehyde, which is then readily oxidized to the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) are known to cleave alkenes and can also oxidize the resulting intermediates to carboxylic acids. sciencemadness.org In the case of styrene, oxidation with hot, concentrated KMnO4 leads to benzoic acid and carbon dioxide. sciencemadness.org
Another approach involves the use of a ruthenium hydride complex, [RuHCl(CO)(PPh3)3], which catalyzes the direct oxidation of alcohols to carboxylic acids using styrene oxide as the oxidant. thieme-connect.com While this reaction uses the epoxide as an oxidant rather than the substrate being oxidized to a carboxylic acid, it demonstrates the chemical transformations possible for aryl epoxides. The process involves the initial conversion of an alcohol to an aldehyde, which is then oxidized to a carboxylic acid, with the styrene oxide being reduced to styrene. thieme-connect.com
Table 1: Plausible Conditions for Oxidation to Carboxylic Acids
| Reactant | Reagents/Catalyst | Product | Notes |
| This compound | 1. Ring rearrangement (e.g., Lewis acid) 2. Oxidizing agent (e.g., KMnO4, Na2Cr2O7) | 3-Methoxybenzoic acid | This is a hypothetical two-step process. Direct oxidative cleavage is also possible under harsh conditions. |
| Styrene (analog) | O/Au(111) | Styrene oxide, Benzoic acid, Benzeneacetic acid | Demonstrates cleavage of the C-C bond to form carboxylic acids. acs.orgacs.org |
Reduction Reactions of this compound
Conversion of Epoxide Group to Diols
A characteristic reaction of epoxides is their ring-opening hydrolysis to form 1,2-diols (vicinal diols). This transformation can be catalyzed by either acid or base, with each pathway exhibiting distinct mechanistic features, particularly concerning regioselectivity in unsymmetrical epoxides.
Acid-Catalyzed Hydrolysis
Under acidic aqueous conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. The protonated epoxide is then susceptible to nucleophilic attack by water. For an unsymmetrical epoxide like this compound, the nucleophilic attack occurs preferentially at the more substituted carbon atom (the benzylic carbon). This preference is due to the partial positive charge at this carbon being better stabilized by the adjacent phenyl ring, giving the transition state an SN1-like character. The attack proceeds from the side opposite to the protonated oxygen, resulting in an anti-dihydroxylation and the formation of a trans-diol.
Base-Catalyzed Hydrolysis
The hydrolysis of epoxides is a well-established method for producing diols with specific stereochemistry. libretexts.orgyoutube.com
Table 2: Conditions for Conversion of Epoxide to Diol
| Reactant | Reagents/Catalyst | Product | Mechanism | Regioselectivity |
| This compound | H₃O⁺ (aq) | 1-(3-Methoxyphenyl)ethane-1,2-diol | Acid-catalyzed SN1/SN2 hybrid | Attack at the more substituted (benzylic) carbon |
| This compound | NaOH (aq), H₂O | 1-(3-Methoxyphenyl)ethane-1,2-diol | Base-catalyzed SN2 | Attack at the less substituted carbon |
Cycloaddition Reactions Involving Vinyloxiranes
While this compound is an aryloxirane, the closely related class of vinyloxiranes are versatile building blocks in cycloaddition reactions. Their ability to act as synthons for various ring systems is a subject of significant research interest.
Phosphine-Catalyzed Cascade Cycloaddition
Vinyloxiranes can undergo phosphine-catalyzed cascade reactions to form complex heterocyclic structures. A notable example is the cascade lactonization/[2+1] annulation reaction between vinyl oxiranes and sulfonium compounds. This reaction provides a highly diastereoselective method for constructing spiro-2(3H)-furanone skeletons.
The proposed mechanism begins with the phosphine catalyst initiating a cascade cycloaddition. This process proceeds through a 2(5H)-furanone phosphonium intermediate, which introduces an oxygen-containing active intermediate for the phosphine catalysis. This strategy allows for the simultaneous construction of dicyclic skeletons and represents the first use of vinyl oxirane substrates in phosphine-catalyzed transformations. A wide range of substituted spiro-2(3H)-furanones can be obtained in moderate to high yields using this method.
Table 3: Phosphine-Catalyzed Cascade Cycloaddition of Vinyloxiranes
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Vinyloxirane | Sulfonium Compound | Phosphine (e.g., PPh₃) | Spiro-2(3H)-furanone |
Formal [4+3] Cycloadditions
Formal cycloaddition reactions are powerful tools for constructing seven-membered rings. While direct [4+3] cycloadditions with vinyloxiranes are less common, the principles of such reactions can be applied to related systems. Brønsted acid-catalyzed formal [4+3] cycloadditions have been reported for reactions between donor-acceptor cyclopropenes and benzopyrylium ions. rsc.org These reactions proceed through cascade processes to produce highly functionalized benzocycloheptatrienes. rsc.org
Table 4: General Scheme for a Formal [4+3] Cycloaddition
| 4-Atom Component | 3-Atom Component | Catalyst/Conditions | Product |
| Diene | Oxyallyl Cation (or equivalent) | Lewis Acid / Transition Metal | Seven-membered ring |
| Benzopyrylium ion | Donor-acceptor cyclopropene | Brønsted Acid | Benzocycloheptatriene rsc.org |
[3+2] Cycloaddition Reactions
This compound, as a substituted aryl epoxide, can participate in [3+2] cycloaddition reactions to form five-membered rings. These reactions typically proceed through the formation of a carbonyl ylide intermediate. The epoxide ring is opened under thermal or photochemical conditions, or through the action of a catalyst, to generate the 1,3-dipole (the carbonyl ylide), which then reacts with a dipolarophile (such as an alkyne or an alkene).
One studied example involves the reaction of carbonyl ylides generated from 2-aryl-oxiranes with alkynes to produce 2,5-dihydrofurans. In these reactions, the substituent on the phenyl ring of the epoxide influences the reaction's progression. For instance, in the thermal reaction with methyl propiolate, the carbonyl ylide derived from an epoxide similar to this compound (specifically, 2,2-dicyano-3-(3-methoxyphenyl)oxirane is not explicitly detailed, but a related 2,2-dicyano-3-(4-methoxyphenyl)oxirane was studied) reacts to form substituted dihydrofurans. The presence of the methoxy group, an electron-donating substituent, can affect the stability of the carbonyl ylide intermediate and the subsequent cycloaddition's regioselectivity and efficiency researchgate.net.
Lewis acid catalysis can also facilitate formal [3+2] cycloaddition reactions between electron-rich aryl epoxides and alkenes, leading to the synthesis of tetrasubstituted tetrahydrofurans. nih.govmdpi.com The proposed mechanism involves the Lewis acid activating the epoxide, followed by a nucleophilic attack from the alkene. This generates a benzylic carbocation intermediate, which is stabilized by the aryl group. A subsequent ring-closure step then forms the tetrahydrofuran ring nih.govmdpi.com. The electron-donating nature of the methoxy group in this compound would be expected to stabilize this carbocation, thus facilitating the reaction.
Furthermore, catalytic asymmetric [3+2] cycloadditions have been developed for aryl epoxides, enabling the synthesis of chiral products like 1,3-dioxolanes with high diastereo- and enantioselectivity. rsc.orgnih.gov These reactions often utilize metal complexes, such as a N,N'-dioxide–Gd(III) complex, and proceed via the cleavage of a C-C bond within the oxirane ring to form the 1,3-dipole that reacts with an aldehyde rsc.orgnih.gov.
Comparative Reactivity Studies with Related Epoxides
Influence of Substituent Effects on Reactivity
The reactivity of 2-aryloxiranes in cycloaddition reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group (-OCH₃) in this compound is an electron-donating group (EDG) through resonance, which has a pronounced effect on reaction rates and mechanisms.
In the context of [3+2] cycloadditions that proceed through carbonyl ylide intermediates, the substituent on the phenyl ring affects the stability of this dipole. A study comparing epoxides with different para-substituents (H, Cl, OMe) in their reactions with methyl propiolate showed variations in reaction times and yields researchgate.net. The electron-donating methoxy group generally facilitates the formation and stabilization of the intermediate, which can lead to faster reaction times compared to unsubstituted or electron-withdrawn analogues researchgate.net.
| Epoxide Phenyl Substituent (X) | Catalyst | Product Ratio (Regioisomers) | Yield (%) | Reference |
| H | None | 84 : 16 | 40 | researchgate.net |
| Cl | None | 84 : 16 | 52 | researchgate.net |
| OMe | None | 75 : 25 | 50 | researchgate.net |
| H | InCl₃ (0.1 equiv.) | 90 : 10 | 60 | researchgate.net |
| Cl | InCl₃ (0.1 equiv.) | 89 : 11 | 64 | researchgate.net |
| OMe | InCl₃ (0.1 equiv.) | 83 : 17 | 60 | researchgate.net |
This table presents data for the reaction between carbonyl ylides generated from 2,2-dicyano-3-(X-phenyl)oxirane and methyl propiolate.
In Lewis acid-catalyzed formal [3+2] cycloadditions with alkenes, the presence of electron-donating groups on the aryl epoxide is crucial for the reaction to proceed efficiently. Reactions with epoxides derived from electron-rich alkenes, such as those containing methoxy groups, work well, while those from less electron-rich alkenes like stilbene oxide or styrene oxide give low yields or complex mixtures nih.gov. The EDG stabilizes the key benzylic carbocation intermediate formed after the initial nucleophilic attack, thereby promoting the desired cyclization pathway nih.govmdpi.com. Conversely, electron-withdrawing groups would destabilize this intermediate, hindering the reaction.
Similarly, in phosphine-catalyzed cascade reactions of vinyl oxiranes, the electronic properties of substituents on the benzene ring influence reactivity. While a range of substituted vinyl epoxides can be used, variations in yield are observed depending on the substituent's nature and position acs.org.
Stereochemical Considerations in Reactivity (e.g., enantiomeric variants)
The stereochemistry of reactions involving this compound and related epoxides is a critical aspect, particularly in the synthesis of complex molecules with defined three-dimensional structures. When chiral, non-racemic epoxides are used, the stereochemical information can be transferred to the product, a principle known as stereoconservation.
In asymmetric [3+2] cycloaddition reactions, chiral catalysts are employed to control the stereochemical outcome, leading to the formation of one enantiomer of the product in excess. For example, the enantioselective [3+2] cycloaddition of aryl oxiranyl diketones with aldehydes using a chiral N,N'-dioxide–Gd(III) complex yields chiral 1,3-dioxolanes with high diastereoselectivities (>95:5 dr) and enantioselectivities (up to 91% ee) rsc.orgnih.gov. A proposed transition model suggests that the chiral ligand environment dictates the facial selectivity of the approach of the reacting partners, leading to the observed asymmetric induction nih.gov.
Palladium-catalyzed asymmetric [3+2] cycloadditions of vinyl epoxides with various dipolarophiles also demonstrate excellent stereocontrol. The use of chiral ligands, such as P,N ligands, is essential for achieving high enantioselectivity. acs.orgacs.org The mechanism is believed to involve the formation of a chiral (π-allyl)Pd complex. The stereochemical outcome is determined by the favored geometry of this complex and the subsequent intramolecular attack, which proceeds with high fidelity to yield enantiomerically enriched five-membered heterocyclic products acs.org.
| Ligand | Product | Yield (%) | ee (%) | Reference |
| L5 | 3a | 13 | 73 | acs.org |
| L10 | 3a | 92 | 94 | acs.org |
| L11 | 3f | 85 | 90 | acs.org |
| L11 | 3g | 81 | 91 | acs.org |
This table shows the effect of different chiral P,N-ligands on the yield and enantiomeric excess (ee) of the palladium-catalyzed [3+2] cycloaddition product of a vinyl epoxide and methyl phenylpropiolate.
The inherent chirality of the epoxide starting material itself can direct the stereochemical course of a reaction. For instance, in intramolecular cycloadditions of epoxy enolsilanes, complete conservation of enantiomeric purity was observed when an optically enriched epoxide was used, indicating a highly stereospecific reaction mechanism researchgate.net. This highlights that the stereocenter of an enantiomerically pure variant of this compound can effectively control the stereochemistry of the final product in such reactions.
Computational and Spectroscopic Characterization of 2 3 Methoxyphenyl Oxirane
Computational Chemistry Studies
Computational chemistry serves as a powerful tool to predict and analyze the properties of molecules, offering insights into their electronic structure, geometry, and reactivity. For a molecule like 2-(3-Methoxyphenyl)oxirane, various computational methods can be employed to elucidate its characteristics.
Quantum Chemical Computations (e.g., DFT methods like M062X, PBE1PBE)
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like M062X and PBE1PBE are hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory, often leading to more accurate results for a wide range of chemical systems. These methods would be suitable for investigating the electronic properties of this compound, providing a balance between computational cost and accuracy.
Geometrical Optimization and Structural Explanations
Geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides crucial information about the molecule's shape and steric properties, which in turn influence its reactivity and physical properties. For instance, studies on similar epoxides like styrene (B11656) oxide have utilized DFT methods to obtain optimized geometries. researchgate.net
Mulliken Charge Density Analysis
Mulliken charge density analysis is a method used to estimate the partial atomic charges in a molecule. By partitioning the total electron population among the constituent atoms, it provides a picture of the electron distribution and helps identify electron-rich and electron-poor regions. In the case of this compound, this analysis would reveal the charge distribution across the oxirane ring and the methoxyphenyl group, offering insights into the molecule's polarity and the reactivity of specific atoms towards electrophilic or nucleophilic attack.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, analyzing the HOMO and LUMO would help in understanding its electronic transitions and predicting its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com Different colors on the MEP map indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. For this compound, the MEP map would highlight the regions of negative potential, likely around the oxygen atom of the oxirane ring and the methoxy (B1213986) group, and regions of positive potential, which could indicate sites susceptible to nucleophilic attack. Studies on other aromatic epoxides have utilized MEP maps to understand their reactivity. acs.org
Thermodynamic Properties Calculation
Computational methods can be used to calculate various thermodynamic properties of a molecule, such as the enthalpy of formation, entropy, and heat capacity. These calculations are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it is involved. For this compound, these calculations would provide valuable data on its energetic properties. For example, thermochemical studies on substituted oxiranes have been conducted using computational methods to determine their enthalpies of formation and bond dissociation energies. acs.orgnih.gov
Kinetic Studies and Isotope Effects
Direct kinetic studies and investigations into isotope effects for this compound are not extensively documented in publicly available literature. However, research on its structural isomer, 2-(4-Methoxyphenyl)oxirane, provides valuable insight into the types of reactions and kinetic analyses performed on this class of compounds.
A study on 2-(4-Methoxyphenyl)oxirane measured its reaction rates in aqueous solutions as a function of pH. wisc.edu The research involved synthesizing deuterated versions of the compound to determine the kinetic deuterium isotope effects for two primary reaction pathways: the acid-catalyzed hydrolysis to form a diol and the pH-independent rearrangement to an aldehyde, which involves a 1,2-hydrogen migration. wisc.edu
For the acid-catalyzed hydrolysis, inverse kinetic deuterium isotope effects were observed, which is consistent with a rate-limiting ring-opening of the epoxide. wisc.edu In contrast, the pH-independent rearrangement showed normal kinetic deuterium isotope effects. The magnitudes of these effects suggested that a reversible epoxide ring-opening step is partially rate-limiting. wisc.edu These findings highlight the complex mechanistic details that can be elucidated using kinetic studies and isotope effects. Similar methodologies could be applied to this compound to understand its reactivity and reaction mechanisms.
Computational Pharmacokinetic Analysis
A specific computational pharmacokinetic or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis for this compound has not been published. Such in silico studies are crucial in drug discovery to predict a molecule's viability as a drug candidate. These analyses typically evaluate a compound's physicochemical properties against established criteria, such as Lipinski's Rule of Five, to estimate its potential for oral bioavailability.
The key parameters for Lipinski's Rule of Five are:
Molecular Weight (MW) ≤ 500 g/mol
LogP (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Based on the known structure of this compound (Molecular Formula: C₉H₁₀O₂), its properties can be calculated and assessed.
| Property | Value | Lipinski's Rule Compliance |
|---|---|---|
| Molecular Formula | C₉H₁₀O₂ | N/A |
| Molecular Weight | 150.17 g/mol | Yes (≤ 500) |
| XLogP3 (Lipophilicity) | 1.8 | Yes (≤ 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with potentially good oral bioavailability. A comprehensive ADMET analysis would further predict its intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental for elucidating and confirming the structure of chemical compounds. While experimental spectra for this compound are not available in major public databases, its expected spectral characteristics can be predicted based on its structure.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H stretch | 3100-3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Aliphatic C-H | C-H stretch (oxirane & methoxy) | 3000-2850 |
| Ether (Aryl-O) | C-O stretch | ~1250 (asymmetric) & ~1040 (symmetric) |
| Oxirane (Epoxide) Ring | C-O stretch (asymmetric ring) | ~950-810 |
| Oxirane (Epoxide) Ring | C-C stretch | ~1250 |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀O₂), the exact monoisotopic mass is 150.0681 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 150.
Plausible fragmentation pathways would include:
Loss of a hydrogen atom: [M-H]⁺ at m/z = 149.
Loss of a methyl group: [M-CH₃]⁺ at m/z = 135 from the methoxy group.
Loss of formaldehyde (CH₂O): [M-CH₂O]⁺ at m/z = 120 from the rearrangement and cleavage of the oxirane ring.
Loss of carbon monoxide: [M-CO]⁺ at m/z = 122.
Formation of a tropylium-like ion: A peak at m/z = 121 could arise from the cleavage of the oxirane ring followed by rearrangement.
Cleavage to form the methoxyphenyl cation: A peak at m/z = 107.
Elemental Analysis
Elemental analysis is used to determine the mass percentages of the constituent elements in a pure sample, which serves as a confirmation of its empirical and molecular formula. For this compound, with the molecular formula C₉H₁₀O₂, the theoretical elemental composition can be calculated.
| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 71.98% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.71% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 21.31% |
| Total | 150.177 | 100.00% |
Experimental results from an elemental analyzer for a synthesized and purified sample of this compound would be expected to be in close agreement with these calculated values (typically within ±0.4%).
X-Ray Crystallography for Solid-State Structure Elucidation
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. The determination of a crystal structure through X-ray crystallography provides definitive information on the solid-state conformation, molecular geometry, and intermolecular interactions of a compound.
While specific experimental crystallographic data for this compound is not available, the principles of X-ray crystallography would allow for the elucidation of several key structural parameters if suitable single crystals were obtained. Such an analysis would involve irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice.
A hypothetical crystallographic study would yield precise measurements of:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice, defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise position of each atom in the asymmetric unit.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing a detailed picture of the molecular geometry.
Torsion Angles: These describe the conformation of the molecule, for instance, the rotational orientation of the methoxyphenyl group relative to the oxirane ring.
Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking interactions that stabilize the crystal packing.
Should a crystallographic study of this compound be undertaken, the resulting data would be invaluable for understanding its intrinsic molecular properties and how it interacts with its environment in the solid state. This information would complement computational and spectroscopic findings, offering a complete and experimentally validated structural characterization.
Table of Key Crystallographic Parameters (Hypothetical)
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Applications of 2 3 Methoxyphenyl Oxirane in Complex Molecule Synthesis
Pharmaceutical Synthesis Intermediates
Epoxides are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs). The specific substitution pattern of 2-(3-Methoxyphenyl)oxirane makes it a subject of interest for creating analogues of known therapeutic agents.
While the outline suggests a role for this compound in the synthesis of Diltiazem, a widely used calcium channel blocker, a review of established synthetic routes indicates that the key precursor is, in fact, the isomeric compound derived from the para-substituted isomer, 4-methoxybenzaldehyde (B44291). Specifically, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is the critical chiral intermediate for producing the biologically active (+)-(2S,3S)-isomer of Diltiazem. nih.govresearchgate.net
The synthesis of Diltiazem begins with the condensation of 4-methoxybenzaldehyde and a methyl haloacetate via the Darzens reaction to form methyl 3-(4-methoxyphenyl)glycidate. chemicalbook.com This glycidic ester, which contains an oxirane ring, is the foundational building block. The synthesis proceeds through the following key steps:
Oxirane Ring Opening: The methyl 3-(4-methoxyphenyl)glycidate reacts with 2-aminothiophenol. The amino group acts as a nucleophile, opening the epoxide ring to form the methyl ester of 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid. chemicalbook.com
Resolution and Cyclization: The resulting racemic mixture is resolved to isolate the desired threo-(+) enantiomer. chemicalbook.com This isomer is then cyclized by heating, typically in a solvent system like acetic anhydride (B1165640) and dimethylformamide, to form the 1,5-benzothiazepine (B1259763) core of Diltiazem. chemicalbook.com
Final Functionalization: The final steps involve N-alkylation of the benzothiazepine (B8601423) nitrogen with a dimethylaminoethyl group, followed by O-acetylation of the hydroxyl group to yield Diltiazem. google.comgoogleapis.com
Numerous studies have focused on optimizing the stereoselective synthesis of the key methyl (2R,3S)-3-(4-methoxyphenyl)glycidate intermediate to ensure the production of the correct Diltiazem stereoisomer. nih.govresearchgate.netjst.go.jpgoogle.com
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)glycidate | Core oxirane-containing precursor | nih.govchemicalbook.com |
| 2-Aminothiophenol | Nucleophile for ring-opening | chemicalbook.com |
| (+)-cis-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Cyclized core intermediate before final functionalization | google.comgoogleapis.com |
Dextromethorphan is a widely used cough suppressant. Analysis of its primary synthetic routes shows that this compound is not a recognized intermediate. The core structure of Dextromethorphan is a morphinan (B1239233) skeleton, which is constructed through different strategies.
One of the foundational industrial syntheses involves the following stages:
Grewe-Type Cyclization: A key step is the acid-catalyzed cyclization of N-acyl-1-(4-methoxybenzyl)-octahydroisoquinoline derivatives to form the morphinan ring system. google.com
Resolution: The resulting racemic mixture of the morphinan core is resolved, often using tartaric acid, to isolate the desired dextrorotatory (+) isomer. wikipedia.org
N-Methylation: The final step typically involves the methylation of the nitrogen atom to complete the synthesis of Dextromethorphan. chemicalbook.comsemanticscholar.org
Alternative modern approaches focus on stereoselective reductions to create the chiral centers necessary for the molecule. chempedia.info None of these established methods utilize the ring-opening of a phenyl oxirane derivative like this compound.
The anxiolytic agent Enciprazine belongs to the phenylpiperazine class of compounds. nih.gov Its synthesis does not start from this compound. The published synthesis of Enciprazine involves the nucleophilic opening of a different epoxide, [(3,4,5-Trimethoxyphenoxy)methyl]oxirane. wikipedia.org
The key steps in Enciprazine synthesis are:
Alkylation of 3,4,5-trimethoxyphenol (B152058) with epichlorohydrin (B41342) to form the intermediate epoxide, [(3,4,5-Trimethoxyphenoxy)methyl]oxirane. wikipedia.org
Nucleophilic attack by 1-(2-methoxyphenyl)piperazine (B120316) (o-anisyl-piperazine) on the epoxide ring of the intermediate. This ring-opening reaction connects the two key fragments and generates the final structure of Enciprazine. wikipedia.org
The structural components of Enciprazine are a 3,4,5-trimethoxyphenoxy group and a 2-methoxyphenylpiperazine group, which are not directly related to the 3-methoxyphenyl (B12655295) structure of the subject oxirane.
While specific examples detailing the use of this compound in peptide-mimetic drugs are not prominent in the literature, the chemistry of related epoxides provides a clear blueprint for its potential application. N-protected α-amino epoxides, derived from amino acids, are valuable precursors for creating dipeptide analogues. bath.ac.uk
The fundamental reaction involves the ring-opening of the oxirane by the amino group of an amino acid ester. This reaction generates a hydroxyethylamine isostere, a key structural motif in many protease inhibitors, including HIV protease inhibitors. This moiety mimics the tetrahedral intermediate of peptide bond hydrolysis, making it an effective transition-state analogue.
A plausible application for this compound in this context would involve its reaction with an amino acid ester. The nucleophilic amine would open the epoxide ring, yielding a 1-(amino acid)-2-hydroxy-propyl-3-methoxyphenyl structure. This resulting fragment could be incorporated into a larger peptide sequence to modify its conformational properties and metabolic stability.
| Reactant 1 | Reactant 2 | Resulting Moiety | Significance |
|---|---|---|---|
| This compound | Amino Acid Ester (e.g., Leucine-O-methyl ester) | Hydroxyethylamine isostere | Mimics the transition state of peptide bond hydrolysis, useful in enzyme inhibitors. bath.ac.uk |
The term "steroid-oxirane derivatives" typically refers to steroid molecules that have had an oxirane ring incorporated into their structure, rather than steroids to which an external oxirane-containing molecule has been attached. The literature describes several methods for creating these derivatives, primarily through epoxidation of double bonds within the steroid's ring system or side chain. nih.govresearchgate.net
For example, Darzens-type reactions have been used to form epoxy acetamides on the side chains of steroid precursors. nih.gov These methods build the oxirane ring directly onto the steroid scaffold. There is a lack of published research demonstrating the use of this compound as a reagent that reacts with a steroid to form a derivative. Such a reaction would likely involve a nucleophilic group on the steroid (e.g., a hydroxyl group) opening the oxirane ring to form an ether linkage, but this does not appear to be a common strategy for creating steroid derivatives.
Precursors for Heterocyclic Compounds
The high reactivity of the epoxide ring makes this compound a useful precursor for a variety of heterocyclic compounds. The synthetic strategy generally involves a ring-opening reaction with a bifunctional nucleophile, followed by an intramolecular cyclization.
Key examples of this reactivity include:
Reaction with Amines: Reaction with primary or secondary amines yields amino alcohols. If a diamine (e.g., ethylenediamine) is used, the resulting intermediate can cyclize to form substituted piperazines.
Reaction with Amino Alcohols: Using an amino alcohol like ethanolamine (B43304) as the nucleophile can lead to the formation of substituted morpholine (B109124) rings after intramolecular cyclization.
Reaction with Thiols: Reaction with a compound containing both a thiol and an amine group, such as 2-aminoethanethiol, can be used to construct sulfur-containing heterocycles like thiazolidines, following subsequent cyclization steps.
This versatility allows this compound to serve as a starting point for libraries of substituted heterocyclic compounds, which are a cornerstone of medicinal chemistry.
Materials Science Applications
The ability of epoxides to undergo ring-opening polymerization is a cornerstone of polymer chemistry, particularly in the formation of high-performance thermosetting materials.
This compound can serve as a monomer in the synthesis of polyethers through ring-opening polymerization. rsc.orgresearchgate.netconsensus.app In this process, a cationic initiator can attack the oxygen atom of the oxirane ring, leading to the formation of a reactive intermediate that subsequently attacks another monomer unit. This chain-growth mechanism results in the formation of long polyether chains. The resulting polymer may possess unique properties influenced by the pendant 3-methoxyphenyl groups, such as increased thermal stability or specific conformational structures. rsc.orgresearchgate.net
When copolymerized with multifunctional cross-linking agents, these polyethers can form a rigid, three-dimensional network characteristic of a thermosetting resin. These materials are known for their excellent mechanical strength, chemical resistance, and adhesive properties.
Table 2: Polymerization Characteristics of Substituted Oxiranes
| Monomer Example | Polymerization Type | Resulting Polymer | Key Feature |
|---|---|---|---|
| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Cationic Ring-Opening | Polyether | Stiff, stretched conformation due to π-stacking. rsc.orgresearchgate.net |
Green Chemistry and Biocatalysis
Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key tool in this field, offering high selectivity under mild conditions.
One significant application of biocatalysis relevant to this compound is the kinetic resolution of racemic epoxides. Since many biological targets are chiral, the ability to produce single-enantiomer compounds is crucial in drug development. Enzymes, particularly lipases, can selectively react with one enantiomer of a racemic mixture, allowing the separation of the two. researchgate.net For example, lipase-catalyzed hydrolysis or transesterification can convert one enantiomer of the epoxide into a diol or an ester, leaving the other, unreacted enantiomer in high enantiomeric purity. semanticscholar.orgmdpi.com This enzymatic kinetic resolution is a powerful green method for producing optically active epoxides, which are valuable chiral building blocks for asymmetric synthesis.
Furthermore, other green chemistry approaches can be applied to reactions involving oxiranes. For example, the conversion of oxiranes to thiiranes, another class of valuable synthetic intermediates, has been achieved under solvent-free and catalyst-free conditions, significantly reducing the environmental impact of the synthesis. researchgate.net
Table 3: Green Chemistry Applications Involving Oxiranes
| Application | Green Chemistry Principle | Catalyst/Conditions | Outcome |
|---|---|---|---|
| Kinetic Resolution | Biocatalysis | Lipases | Enantiomerically pure epoxides and corresponding diols/esters. researchgate.netsemanticscholar.org |
| Thiirane Synthesis | Solvent-Free Reaction | Ammonium Thiocyanate, Heat | Efficient conversion of oxiranes to thiiranes without solvents. researchgate.net |
Biocatalytic Linear Cascades for Organic Molecule Production
Biocatalytic linear cascades are multi-step reactions carried out in a single vessel where the product of one enzymatic reaction becomes the substrate for the next. researchgate.net This one-pot approach enhances process efficiency by eliminating the need for intermediate purification steps, reducing waste, and saving time and resources. sciepublish.comnih.gov
While specific multi-step cascades starting directly from this compound are not extensively documented in dedicated studies, its structure is well-suited for such processes. A relevant conceptual model is a three-enzyme linear cascade designed to produce chiral amino alcohols from epoxides. researchgate.net This sequence demonstrates how this compound could be utilized:
Epoxide Hydrolysis: The cascade would initiate with the enantioselective ring-opening of this compound catalyzed by an epoxide hydrolase (EH) . This step would produce the chiral vicinal diol, (R)- or (S)-1-(3-methoxyphenyl)ethane-1,2-diol.
Oxidation: The resulting diol is then oxidized by an alcohol dehydrogenase (ADH) , converting the secondary alcohol group into a ketone, yielding a chiral α-hydroxy ketone.
Amination: Finally, a transaminase (ATA) would catalyze the stereoselective amination of the ketone, replacing the carbonyl group with an amino group to form a chiral vicinal amino alcohol.
This type of modular, multi-enzyme cascade allows for the synthesis of all four stereoisomers of the final amino alcohol product with high purity by selecting the appropriate combination of stereoselective enzymes for each step. researchgate.net
Enzymatic Hydrolysis for Active Pharmaceutical Ingredients
The enzymatic hydrolysis of epoxides is a critical process for producing chiral diols, which are valuable intermediates for Active Pharmaceutical Ingredients (APIs). nih.gov Epoxide hydrolases (EHs) catalyze the addition of water to the oxirane ring, creating a vicinal diol. When applied to a racemic mixture of an epoxide, this process can be highly enantioselective, allowing for the isolation of a single enantiomer of the diol or the unreacted epoxide.
The value of this approach is demonstrated in the synthesis of precursors for widely used pharmaceuticals. For instance, a closely related compound, methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, undergoes enantioselective hydrolysis using lipases from Serratia marcescens or Candida cylindracea. This biocatalytic resolution is a key step in producing an optically pure precursor for Diltiazem, a calcium channel blocker used to treat hypertension and angina.
| Feature | Description |
| Substrate | Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
| Enzyme Class | Lipase (B570770) |
| Reaction Type | Enantioselective Hydrolysis |
| Product | Optically active (2R,3S)-glycidic acid methyl ester |
| Final API | Diltiazem |
This chemoenzymatic method highlights the power of biocatalysis to create stereochemically complex intermediates that are essential for the synthesis of modern pharmaceuticals. The use of enzymes provides a more sustainable and efficient alternative to traditional chemical resolution methods.
Lignin-Derived Compounds and Biorefinery Applications
Lignin (B12514952), a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic compounds. It is a complex polymer primarily composed of methoxylated phenylpropane units, such as coniferyl and sinapyl alcohols. The structure of this compound is directly related to these fundamental building blocks of lignin.
Biorefineries aim to convert biomass into valuable fuels and chemicals, with a significant focus on "lignin valorization"—the process of breaking down the complex lignin polymer into simpler, useful aromatic platform chemicals. This "lignin-first" approach seeks to depolymerize lignin under conditions that prevent repolymerization, often yielding functionalized phenolic compounds. uni-greifswald.de
Recent research has focused on developing chemoenzymatic cascade reactions to convert lignin-derived molecules into valuable products. For example, a depolymerization product of softwood lignin, which shares the guaiacyl (G) unit (a 2-methoxyphenol structure) with this compound, has been successfully valorized in a one-pot system. uni-greifswald.deresearchgate.net This cascade involves the chemical deprotection of a lignin-derived acetal (B89532) followed by enzymatic reduction and acylation to produce homovanillyl butyrate. researchgate.net
Such processes demonstrate a viable pathway for converting lignin into fine chemicals. The methoxyphenyl moiety of this compound represents a core structural unit that can be obtained from lignin depolymerization. Therefore, this epoxide stands as a potential value-added chemical that could be synthesized from renewable, lignin-derived feedstocks within an integrated biorefinery, reducing the reliance on petrochemical sources for producing complex chemical intermediates.
Mechanistic Studies in Chemical Biology and Biological Activity of Derivatives
Enzyme Interactions and Biocatalytic Applications
The oxirane ring of 2-(3-Methoxyphenyl)oxirane is a key functional group that dictates its interactions with various enzymes, particularly hydrolases. These interactions are of significant interest for biocatalytic applications, including the production of enantiomerically pure compounds.
Interaction with Lipases (e.g., from Serratia marcescens)
Lipases, a class of enzymes that catalyze the hydrolysis of lipids, have been shown to interact with epoxide-containing compounds. Notably, lipases from the bacterium Serratia marcescens have been utilized in the enantioselective hydrolysis of compounds structurally related to this compound. For instance, the lipase (B570770) from Serratia marcescens ECU1010 has been effectively used for the enantioselective hydrolysis of trans-3-(4'-methoxyphenyl)glycidic acid methyl ester, a key intermediate in the synthesis of Diltiazem. nih.govsigmaaldrich.com This demonstrates the potential of Serratia marcescens lipase to recognize and act upon methoxyphenyl-substituted epoxides. The enzyme's stability and enantioselectivity can be significantly improved through immobilization, making it a robust biocatalyst for repeated use. nih.gov
The efficiency of such enzymatic resolutions is highlighted by the high enantiomeric excess (ee) achieved, often exceeding 97%. nih.gov This high degree of selectivity underscores the specific and well-defined interaction between the enzyme's active site and the methoxyphenyl oxirane substrate.
Enzymatic Hydrolysis Mechanisms
The enzymatic hydrolysis of epoxides, including this compound, is catalyzed by a class of enzymes known as epoxide hydrolases. These enzymes facilitate the opening of the strained three-membered oxirane ring through the addition of a water molecule, resulting in the formation of a corresponding diol.
The mechanism of this enzymatic reaction typically involves a nucleophilic attack on one of the carbon atoms of the epoxide ring. This process is often stereospecific, leading to the formation of a specific enantiomer of the diol product. The regioselectivity of the attack (i.e., which of the two carbon atoms of the oxirane is attacked) is determined by the enzyme's active site architecture and the electronic and steric properties of the substituents on the epoxide ring. In the case of substituted styrene (B11656) oxides, such as this compound, both enantiomers can be hydrolyzed by epoxide hydrolases, often with a preference for one enantiomer, allowing for the kinetic resolution of a racemic mixture. nih.govnih.govelsevierpure.commdpi.com
Reactivity Towards Biomolecules
The inherent reactivity of the epoxide ring makes this compound a potential reactant with various biological nucleophiles. The strained three-membered ring is susceptible to ring-opening reactions when attacked by nucleophilic groups present in biomolecules such as proteins and DNA. libretexts.orglibretexts.org
The carbon atoms of the oxirane are electrophilic and can react with nucleophilic side chains of amino acids in proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. Similarly, the nucleophilic centers in DNA bases, such as the N7 position of guanine, can be targets for alkylation by epoxides. This reactivity is the basis for the biological activity, including the toxicity and mutagenicity, of many epoxide-containing compounds. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nucleophile attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a covalent adduct. libretexts.org The presence of the methoxyphenyl group can influence the reactivity and regioselectivity of this attack.
Pharmacological and Toxicological Mechanisms (of derivatives)
Derivatives of this compound have been investigated for a range of pharmacological activities, leveraging the reactivity of the core structure and the properties imparted by various substituents.
Antiproliferative Activities and Microtubule Depolymerization
Derivatives containing the methoxyphenyl moiety have shown significant potential as antiproliferative agents. A key mechanism of action for some of these compounds is the disruption of microtubule dynamics, a validated target for cancer therapy. nih.govnih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.
For example, analogues of combretastatin (B1194345) A-4, a potent microtubule-destabilizing agent, often feature methoxyphenyl groups. These compounds bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. rsc.org This leads to the depolymerization of existing microtubules, disruption of the mitotic spindle, and ultimately, cell death in rapidly dividing cancer cells. The position and number of methoxy (B1213986) groups on the phenyl ring can significantly influence the antiproliferative activity and the potency of microtubule depolymerization.
| Compound | Structure | IC50 (nM) in MCF-7 cells |
|---|---|---|
| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone (4m) | - | 190 |
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4q) | - | 130 |
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4x) | - | 83 |
Pancreatic Lipase Inhibition
The inhibition of pancreatic lipase is a key strategy for the management of obesity, as this enzyme plays a crucial role in the digestion of dietary fats. nih.govmdpi.com Various natural and synthetic compounds have been investigated as pancreatic lipase inhibitors, and derivatives containing methoxyphenyl groups have shown promise in this area. researchgate.net
Flavonoids and chalcones, many of which possess methoxyphenyl substituents, have been identified as inhibitors of pancreatic lipase. researchgate.netnih.gov The inhibitory mechanism often involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of triglycerides. The methoxy group can contribute to the binding affinity through hydrophobic and electronic interactions within the enzyme's active site. While direct studies on oxirane derivatives of this compound as pancreatic lipase inhibitors are limited, the presence of the methoxyphenyl scaffold in known inhibitors suggests that its derivatives could be designed to target this enzyme.
| Compound | Description | IC50 (µM) |
|---|---|---|
| F01 | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one | 17.68 ± 1.43 |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established, and the presence of a methoxy group on the phenyl ring can modulate this activity. Studies on various methoxyphenol derivatives have demonstrated their capacity to scavenge free radicals, a key aspect of antioxidant action. The mechanism of antioxidant activity for these compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group, a process that can be influenced by the nature and position of other substituents on the aromatic ring. nih.gov
The antioxidant activities of phenolic acids are significantly enhanced by the presence of both phenolic hydroxyl and methoxy groups. nih.gov The position of the methoxy group relative to the hydroxyl group is a critical determinant of the antioxidant capacity. For instance, the free radical scavenging ability of methoxy- and hydroxyl-substituted 2'-aminochalcones has been investigated, revealing that the substitution pattern influences the antioxidant strength. researchgate.net Research on 2-methoxyphenol derivatives has led to the identification of new phenolic acid-derived compounds with notable antioxidant properties, as evaluated by assays such as DPPH, ABTS, and ORAC. researchgate.net
The antioxidant mechanism of methoxyphenols can be influenced by the solvent environment. In non-polar media, the hydrogen atom transfer (HAT) mechanism is often favored. nih.gov Conversely, in polar solvents, the sequential proton-loss electron-transfer (SPLET) mechanism may become more significant. nih.gov
Table 1: Antioxidant Activity of Selected Methoxyphenol Derivatives
| Compound/Derivative Class | Assay(s) Used | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Identification of new phenolic acid-derived compounds with antioxidant activity. | researchgate.net |
| Methoxy-substituted 2'-aminochalcones | DPPH, SOD-like assay | The position of hydroxyl and methoxy groups influences antioxidant strength. | researchgate.net |
Note: This table is illustrative and based on studies of related methoxyphenyl compounds, not this compound itself.
Plant Growth Regulation and Herbicide Antidote Activity
The application of chemical compounds to modulate plant growth and protect crops from herbicide injury is a significant area of agricultural research. While direct studies on this compound are lacking in this context, research on other heterocyclic compounds containing a methoxyphenyl group has shown promising results.
For instance, a series of novel 4Н-pyrano[2,3-d]pyrimidines, synthesized from reactions involving aromatic aldehydes, have been evaluated for their plant growth regulating and herbicide antidote activities. sciforum.netsciforum.net Within this series, ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid demonstrated moderate activity as an antidote for the herbicide 2,4-D. sciforum.netsciforum.net This finding suggests that the methoxyphenyl moiety can be a component of molecules with agrochemical applications.
Plant growth regulators can help mitigate the phytotoxicity caused by pesticides. nih.gov Pesticides can induce oxidative stress in plants, and compounds with antioxidant properties may help to alleviate this stress. nih.gov Given the antioxidant potential of methoxyphenyl compounds, it is plausible that derivatives of this compound could be explored for such applications.
Anti-inflammatory Effects (of related compounds)
Methoxyphenolic compounds have been investigated for their anti-inflammatory properties. mtroyal.cad-nb.info These compounds have been shown to inhibit the expression of multiple inflammatory mediators in human airway cells, including various cytokines and chemokines such as CCL2, CCL5, IL-6, and IL-8. mtroyal.canih.gov The anti-inflammatory action of some methoxyphenols may occur post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA. mtroyal.cad-nb.info
Derivatives of trans-2,3-diaryloxiranes have been used to synthesize new methoxy derivatives of 2,3-diaryl-2,3-dihydrobenzofurans, which were subsequently tested for their anti-inflammatory activity. cnr.it These compounds demonstrated a significant role in inhibiting the NF-κB pathway and were able to restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon activation by lipopolysaccharide (LPS). cnr.it
The anti-inflammatory potential of various methoxyphenyl compounds is summarized in the table below.
Table 2: Anti-inflammatory Activity of Selected Methoxyphenyl-Related Compounds
| Compound/Derivative Class | Cell Line/Model | Key Findings | Reference(s) |
|---|---|---|---|
| 4-Substituted methoxyphenols | Human airway cells | Inhibition of multiple inflammatory mediators (CCL2, CCL5, IL-6, IL-8, etc.). | mtroyal.canih.gov |
| Methoxy derivatives of 2,3-diaryl-2,3-dihydrobenzofurans | U937 cells | Inhibition of the NF-κB pathway and restoration of normal ROS and NO levels. | cnr.it |
Note: This table highlights the anti-inflammatory effects of compounds structurally related to this compound, not the compound itself.
Investigation of Cytotoxic Activity of Derivatives
The cytotoxic potential of compounds is a critical aspect of drug discovery, particularly in the development of anticancer agents. Several studies have reported on the cytotoxic activity of various derivatives containing the methoxyphenyl group.
Hydroxylated and methoxylated chalcones have been shown to exhibit potent cytotoxic activity against cancer cell lines such as MCF-7. mdpi.com The presence and position of the methoxy group on the chalcone (B49325) scaffold can significantly influence this activity.
Furthermore, copper(II) complexes incorporating 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione have been synthesized and evaluated for their biological properties. mdpi.com These complexes have demonstrated cytotoxic activity against cancer cell lines (HeLa) while showing lower activity towards normal cell lines (Vero). mdpi.com The cytotoxic effect appears to be dependent on the presence of the metal ion and the position of the methoxy group on the aromatic ring. mdpi.com
Molecular docking studies have also been employed to predict the cytotoxic potency of new hybrid compounds of chalcone-salicylate against breast cancer, suggesting that the methoxyphenyl moiety can be incorporated into molecules with potential as anticancer agents. mdpi.com
Q & A
Q. Methodological approach :
- Comparative kinetic studies : Monitor reaction rates under identical conditions (solvent, temperature).
- DFT calculations : Model transition states to identify electronic/steric barriers.
- Isotopic labeling : Trace regioselectivity in ring-opening reactions using O-labeled epoxides .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Genotoxicity : Evidence from reverse mutation tests (Ames assay) suggests potential mutagenicity; use fume hoods and personal protective equipment (PPE) .
- Acute toxicity : Oral LD >2000 mg/kg (rat), indicating moderate hazard. Avoid inhalation and skin contact.
- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute sodium thiosulfate .
Advanced: How can catalytic systems be optimized for this compound synthesis to improve atom economy and reduce waste?
Answer:
- Bifunctional catalysts : Ruthenium(VI) bis-imido porphyrin with TBACl (tetrabutylammonium chloride) enhances epoxidation efficiency, enabling >90% yield with recyclable catalytic systems .
- Solvent-free conditions : Reduce environmental impact and simplify purification.
- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions. Monitor via in-line IR or Raman spectroscopy .
Basic: What are the common applications of this compound in organic synthesis?
Answer:
- Ring-opening reactions : With amines, alcohols, or thiols to generate β-substituted ethanol derivatives.
- Polymer precursors : Copolymerization with diols or diamines for epoxy resins.
- Chiral building blocks : For pharmaceuticals (e.g., β-blockers) after enantioselective functionalization .
Advanced: What strategies mitigate epoxide ring-opening during storage or purification of this compound?
Answer:
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation.
- Low-temperature storage : Store at –20°C under inert gas (N/Ar).
- Anhydrous conditions : Use molecular sieves or drying agents during purification to avoid acid-catalyzed hydrolysis .
Advanced: How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?
Answer:
- Electron-donating groups (e.g., -OCH) : Increase epoxide stability via resonance, reducing electrophilicity.
- Electron-withdrawing groups (e.g., -NO) : Enhance ring strain, accelerating nucleophilic attack.
Q. Experimental validation :
- Hammett studies : Correlate substituent σ values with reaction rates.
- Cyclic voltammetry : Measure oxidation potentials to assess electronic effects .
Basic: What are the regulatory and compliance considerations for using this compound in academic research?
Answer:
- REACH compliance : Ensure proper hazard classification (e.g., GHS07 for acute toxicity).
- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal.
- Documentation : Maintain SDS records and genotoxicity data for institutional review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
